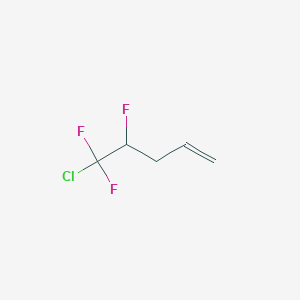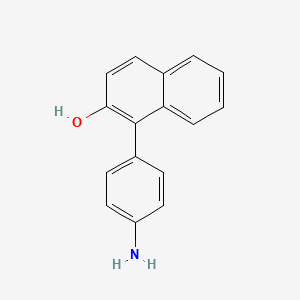
1-(4-Aminophenyl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of an aminophenyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)naphthalen-2-ol typically involves the reaction of 4-aminophenol with naphthalen-2-ol under specific conditions. One common method includes the use of a diazonium coupling reaction, where 4-aminophenol is first converted to a diazonium salt, which then reacts with naphthalen-2-ol to form the desired product . The reaction is usually carried out in an alkaline medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazonium coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminophenyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinone derivatives, reduced amines, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Aminophenyl)naphthalen-2-ol has been extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Aminophenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it binds to metal ions, causing a change in fluorescence properties that can be detected visually or instrumentally . In biological systems, it may interact with cellular components, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
- 1-(2-Aminophenyl)naphthalen-2-ol
- 1-(3-Aminophenyl)naphthalen-2-ol
- 1-(4-Methoxyphenyl)naphthalen-2-ol
Comparison: 1-(4-Aminophenyl)naphthalen-2-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to its isomers, it may exhibit different fluorescence properties and reactivity towards certain reagents, making it particularly useful in specific applications such as metal ion detection and dye synthesis .
Propriétés
Numéro CAS |
89961-43-3 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1-(4-aminophenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H13NO/c17-13-8-5-12(6-9-13)16-14-4-2-1-3-11(14)7-10-15(16)18/h1-10,18H,17H2 |
Clé InChI |
APCNSIDJFNEAEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=CC=C(C=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


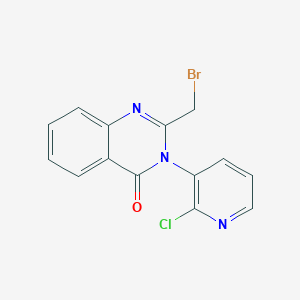

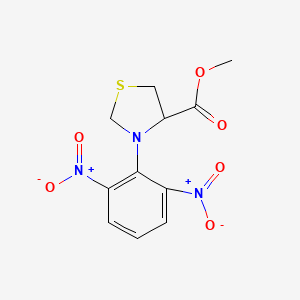
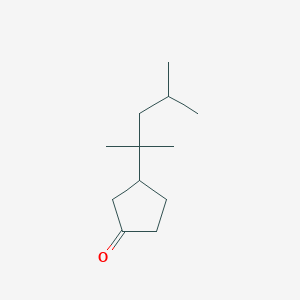

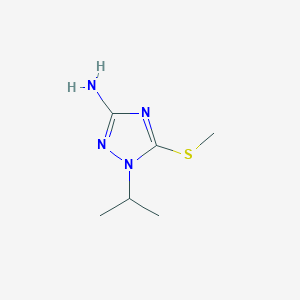
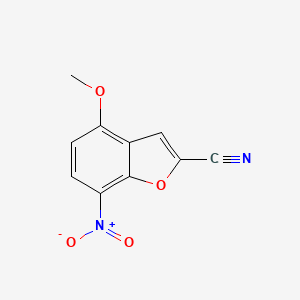



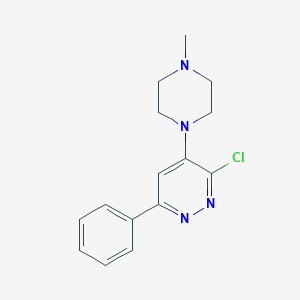
![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
![3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14392091.png)
